Benzyl 6-benzamidohexanoate
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Overview
Description
Benzyl 6-benzamidohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a hexanoate backbone, with an amido group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-benzamidohexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
6-aminohexanoic acid+benzyl alcohol→Benzyl 6-benzamidohexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions and halides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-benzamidohexanoate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 6-benzamidohexanoate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzyl benzoate: Shares the benzyl ester structure but lacks the amido group.
Benzyl 6-aminohexanoate: Similar structure but with an amino group instead of an amido group.
Hexyl benzoate: Similar ester structure but with a hexyl group instead of a benzyl group.
Uniqueness: Benzyl 6-benzamidohexanoate is unique due to the presence of both benzyl and amido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.
Properties
CAS No. |
102156-83-2 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 6-benzamidohexanoate |
InChI |
InChI=1S/C20H23NO3/c22-19(24-16-17-10-4-1-5-11-17)14-8-3-9-15-21-20(23)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,21,23) |
InChI Key |
JIPYRMGBAMLVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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